3-(4-Ethoxy-2-nitrophenyl)pyridine
Overview
Description
“3-(4-Ethoxy-2-nitrophenyl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a nitrophenyl group, which is a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached . The ethoxy group (-OCH2CH3) is attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a 4-ethoxy-2-nitrophenyl group attached at the 3-position . The exact spatial configuration and bond lengths/angles would need to be determined experimentally or through computational chemistry methods .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group . The nitro group could potentially undergo reduction reactions to form amines, while the ethoxy group could participate in ether cleavage reactions .Scientific Research Applications
1. Structural Analysis and Supramolecular Chemistry
The study of pyridine derivatives, including 3-(4-Ethoxy-2-nitrophenyl)pyridine, has revealed insights into the formation of supramolecular motifs and intermolecular interactions. For instance, research by Vishnupriya et al. (2014) highlights how substituting different groups on the pyridine ring alters intermolecular interaction patterns, influencing the formation of one-dimensional and two-dimensional networks. Such studies are crucial for understanding and designing molecular scaffolds in supramolecular chemistry (Vishnupriya, Suresh, Maharani, & Kumar, 2014).
2. Nitration Processes in Organic Synthesis
Hertog, Kolder, and Combe (2010) investigated the nitration of pyridine-N-oxide derivatives, including those similar to this compound. Their research provides insights into how nitro groups are introduced into specific positions on the pyridine ring, contributing to knowledge in organic synthesis and the design of novel compounds (Hertog, Kolder, & Combe, 2010).
3. Kinetics in Organic Reactions
The kinetics of reactions involving pyridine derivatives have been a topic of interest. For example, Castro et al. (1997) studied the pyridinolysis of alkyl aryl thionocarbonates, offering valuable data on reaction kinetics and mechanisms. This research is significant for understanding reaction pathways and designing efficient synthetic processes (Castro, Cubillos, Santos, & Téllez, 1997).
4. Applications in Insecticide Development
Pyridine derivatives have been explored for their potential in developing insecticides. Bakhite et al. (2014) synthesized various pyridine derivatives and evaluated their toxicity against the cowpea aphid. This research is essential for discovering new, effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
5. Corrosion Inhibition
Research by Dohare et al. (2018) on pyrazolo-pyridine derivatives as corrosion inhibitors highlights another application of pyridine derivatives. They synthesized and evaluated these compounds for protecting mild steel in acidic mediums, providing insights into industrial applications like metal preservation (Dohare, Quraishi, Verma, Lgaz, Salghi, & Ebenso, 2018).
Mechanism of Action
Future Directions
The future research directions for “3-(4-Ethoxy-2-nitrophenyl)pyridine” would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential therapeutic agent . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
properties
IUPAC Name |
3-(4-ethoxy-2-nitrophenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-11-5-6-12(13(8-11)15(16)17)10-4-3-7-14-9-10/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYLOBSTIYQSEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CN=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561523 | |
Record name | 3-(4-Ethoxy-2-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126806-68-6 | |
Record name | 3-(4-Ethoxy-2-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.